2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1359030-99-1
Cat. No.: VC4496715
Molecular Formula: C18H11ClF3N5OS
Molecular Weight: 437.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359030-99-1 |
|---|---|
| Molecular Formula | C18H11ClF3N5OS |
| Molecular Weight | 437.83 |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |
| Standard InChI Key | ZTXKLTUEWXRYKS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A triazolo[4,3-a]quinoxaline moiety, comprising fused benzene and triazole rings.
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A thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the heterocycle to the aromatic substituent.
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A 4-chloro-3-(trifluoromethyl)phenyl group, introducing electron-withdrawing substituents that enhance metabolic stability and target binding .
The molecular formula C18H11ClF3N5OS corresponds to a molecular weight of 437.83 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity.
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step sequence starting from o-phenylenediamine and oxalic acid, which condense to form the quinoxaline backbone . Subsequent chlorination and cyclization with triethyl orthoformate yield the triazoloquinoxaline intermediate. The final step involves a nucleophilic substitution between 4-chloro-1-ethyl-[1,2,]triazolo[4,3-a]quinoxaline and the thioacetamide derivative of 4-chloro-3-(trifluoromethyl)aniline .
Table 2: Critical Reaction Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | o-Phenylenediamine + Oxalic Acid | Reflux in HCl, 2 h | 85% |
| 2 | Quinoxaline + SOCl2 | 1,2-Dichloroethane, reflux | 95% |
| 3 | Chloroquinoxaline + Hydrazine | Ethanol, 70°C, 4 h | 78% |
| 4 | Cyclization with Triethyl Orthoformate | DMF, 120°C, 6 h | 65% |
Optimization efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether, improving atom economy by 12% .
Biological Activity and Mechanism
Anticancer Efficacy
In vitro studies demonstrate nanomolar potency against human cancer cell lines:
Table 3: Cytotoxicity Data (IC50, μM)
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.12 |
| A549 (Lung) | 0.18 |
| HT-29 (Colon) | 0.09 |
Mechanistically, the compound inhibits EGFR tyrosine kinase (IC50 = 8.3 nM) and disrupts tubulin polymerization by binding to the colchicine site (Kd = 2.4 μM) . This dual action synergistically blocks mitotic progression and signal transduction pathways.
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Triazoloquinoxaline Core: Essential for intercalating DNA and stabilizing kinase interactions.
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Chloro-Trifluoromethylphenyl Group: Increases binding affinity to hydrophobic enzyme pockets by 3-fold compared to unsubstituted analogs .
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Thioether Linkage: Replacing sulfur with oxygen reduces tubulin inhibition by 90%, highlighting the critical role of sulfhydryl interactions.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: 67% oral bioavailability in murine models due to moderate LogP.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the triazole ring generates inactive metabolites.
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Excretion: 85% renal elimination within 24 h.
Toxicity
Acute toxicity studies in rats indicate an LD50 of 320 mg/kg, with histopathological changes observed in liver tissues at doses ≥100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused reversible hematological perturbations.
Comparative Analysis with Analogues
Table 4: Activity Comparison of Triazoloquinoxaline Derivatives
| Compound | EGFR IC50 (nM) | Tubulin Kd (μM) |
|---|---|---|
| Target Compound | 8.3 | 2.4 |
| N-(2-Bromo-4-methylphenyl) Analog | 14.7 | 5.1 |
| 1-Isopropyl-4-oxo Derivative | 22.9 | 8.6 |
The target compound exhibits superior dual inhibition compared to brominated or oxo-substituted analogues, attributed to optimal steric and electronic properties .
Challenges and Future Directions
Synthetic Challenges
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Low yields (≤65%) in final cyclization steps due to side reactions.
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Purification difficulties arising from similar polarity of byproducts .
Clinical Translation Barriers
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Moderate aqueous solubility (0.12 mg/mL) limits parenteral formulations.
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CYP3A4 induction potential risks drug-drug interactions.
Ongoing research focuses on:
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